pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features a pyrrolidine ring, a trifluoromethoxy-substituted phenyl group, and a tetrazole ring
Mechanism of Action
Target of Action
For instance, some derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The pyrrolidine ring is a common feature in many biologically active compounds and contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biochemical pathways due to their diverse target interactions .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to exhibit antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Action Environment
The synthesis of pyrrolidine compounds often involves mild reaction conditions, which could potentially influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine as a nucleophile. The trifluoromethoxy group is usually introduced through electrophilic aromatic substitution reactions using trifluoromethoxybenzene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography and recrystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine as a nucleophile in polar aprotic solvents like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Tetrazole derivatives: Compounds such as 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure.
Trifluoromethoxy-substituted compounds: Compounds like 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)benzaldehyde share the trifluoromethoxy group.
Uniqueness
Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the tetrazole ring provides versatility in binding interactions .
Properties
IUPAC Name |
pyrrolidin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c14-13(15,16)23-10-5-3-9(4-6-10)21-18-11(17-19-21)12(22)20-7-1-2-8-20/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXSVZSWRBHUTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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